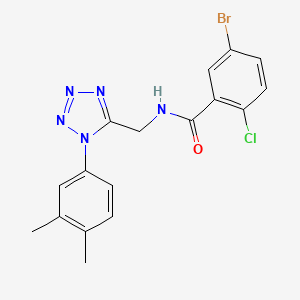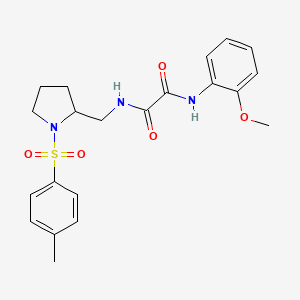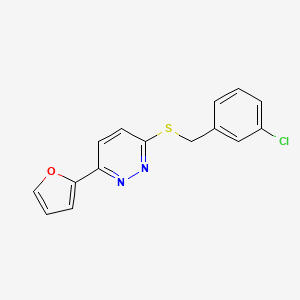
5-bromo-2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
科学的研究の応用
Synthesis Applications
5-Bromo-2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound involved in various synthesis applications. For instance, it has been used in the synthesis of analogs like zatosetron maleate, a 5-HT3 receptor antagonist, through complex radiochemical steps (O’Bannon & Wheeler, 1991). Additionally, it's involved in the synthesis of antipyrine derivatives, providing insights into intermolecular interactions and molecular structures (Saeed et al., 2020).
Photophysical and Photochemical Properties
This compound has notable applications in the study of photophysical and photochemical properties. It has been utilized in the synthesis of new zinc phthalocyanine with significant potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Potential Therapeutic Applications
There are studies exploring its potential in therapeutic applications. For example, its derivatives have been synthesized and evaluated for their analgesic activity, showing significant results in animal models (Bachar & Lahiri, 2004). Moreover, it has been used in the synthesis of potent antidopaminergic agents, relevant in the context of antipsychotic drug development (Högberg, Ström, Hall, & Ögren, 1990).
Structural and Molecular Characterization
The compound's derivatives are instrumental in the structural and molecular characterization of various chemical entities. For instance, studies involving 2-(2,4-dimethylphenyl)-2H-benzotriazole and 2-phenyl-2H-benzotriazole utilized it for in-depth molecular analysis through techniques like NMR and X-ray diffraction (Claramunt et al., 2007).
Anticancer Properties
Some derivatives of this compound have been synthesized and evaluated for their anticancer properties. A study synthesized Schiff's bases containing a thiadiazole scaffold and benzamide groups, revealing promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).
特性
IUPAC Name |
5-bromo-2-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN5O/c1-10-3-5-13(7-11(10)2)24-16(21-22-23-24)9-20-17(25)14-8-12(18)4-6-15(14)19/h3-8H,9H2,1-2H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGTXRKZTLAVTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2405178.png)



![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2405183.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2405184.png)




![tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate](/img/structure/B2405193.png)
![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)
